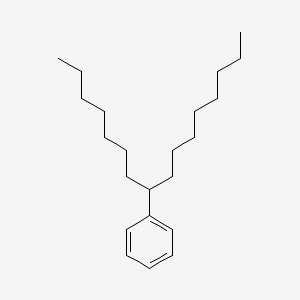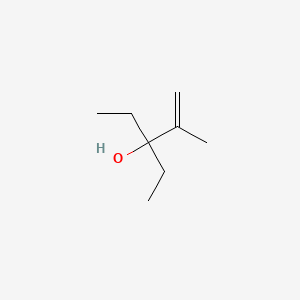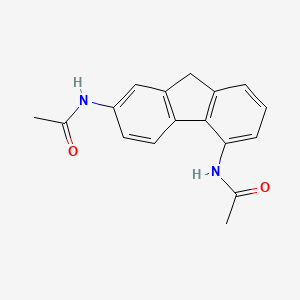
Acetamide, N,N'-fluoren-2,5-ylenebis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDENNFLUOREN25YLENEBIS: is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of acetamide groups attached to a fluorene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDENNFLUOREN25YLENEBIS typically involves the acylation of fluorene derivatives with acetamide. One common method is the Friedel-Crafts acylation reaction, where fluorene is reacted with acetamide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of ACETAMIDENNFLUOREN25YLENEBIS follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through crystallization or distillation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: ACETAMIDENNFLUOREN25YLENEBIS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide groups to amines.
Substitution: The aromatic rings in the fluorene backbone can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ACETAMIDENNFLUOREN25YLENEBIS is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, the compound is utilized as a fluorescent probe due to its ability to emit fluorescence under specific conditions. This property is exploited in imaging and diagnostic applications .
Medicine: Its derivatives are being studied for their pharmacological properties .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of ACETAMIDENNFLUOREN25YLENEBIS involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. This interaction is mediated by the acetamide groups, which can form hydrogen bonds with target molecules. The fluorene backbone provides structural stability and facilitates the compound’s integration into biological systems .
Vergleich Mit ähnlichen Verbindungen
- N,N’-Diacetyl-9H-fluorene-2,7-diamine
- N,N’-Diacetyl-9H-fluorene-2,5-diamine
- N,N’-Diacetyl-9H-fluorene-3,6-diamine
Uniqueness: ACETAMIDENNFLUOREN25YLENEBIS stands out due to its specific substitution pattern on the fluorene backbone. This unique structure imparts distinct chemical and physical properties, making it more suitable for certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
22750-65-8 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
N-(5-acetamido-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-10(20)18-14-6-7-15-13(9-14)8-12-4-3-5-16(17(12)15)19-11(2)21/h3-7,9H,8H2,1-2H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
ZMJJQORILPSTPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)
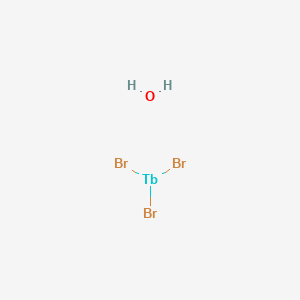
![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
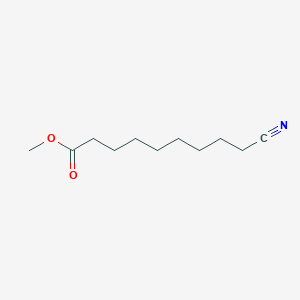
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
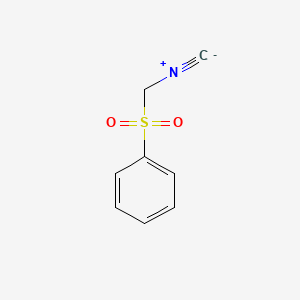
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
